2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole
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Overview
Description
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Indole synthesis: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.
Coupling reactions: The final step would involve coupling the oxadiazole and indole moieties, possibly through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the indole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through:
Binding to receptors: Modulating the activity of specific receptors in the body.
Inhibiting enzymes: Blocking the activity of enzymes involved in disease pathways.
Interacting with DNA: Affecting gene expression or DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole: Lacks the trifluoromethylbenzyl group.
1-[4-(trifluoromethyl)benzyl]-1H-indole: Lacks the oxadiazole ring.
5-methyl-1,3,4-oxadiazol-2-yl derivatives: Various compounds with different substituents on the oxadiazole ring.
Uniqueness
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole is unique due to the combination of the oxadiazole and indole moieties, along with the trifluoromethylbenzyl group. This unique structure might confer specific biological activities or chemical properties that are not present in similar compounds.
Properties
IUPAC Name |
2-methyl-5-[1-[[4-(trifluoromethyl)phenyl]methyl]indol-2-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O/c1-12-23-24-18(26-12)17-10-14-4-2-3-5-16(14)25(17)11-13-6-8-15(9-7-13)19(20,21)22/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVIJJWKALMAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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